molecular formula C17H17N3O2S B2383488 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine CAS No. 851807-40-4

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B2383488
CAS No.: 851807-40-4
M. Wt: 327.4
InChI Key: CZLLDMAWUWRUAQ-UHFFFAOYSA-N
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Description

The compound 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic molecule that features a methoxyphenyl group, a pyridinylmethylsulfanyl group, and a dihydroimidazolylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the dihydroimidazole core: This can be achieved through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions.

    Introduction of the pyridinylmethylsulfanyl group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group, followed by the attachment to the dihydroimidazole core.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biomolecules and its potential effects on biological systems.

Comparison with Similar Compounds

3-({[1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine: can be compared with similar compounds such as:

  • (2-Methoxyphenyl)-[2-(pyridin-2-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
  • (2-Methoxyphenyl)-[2-(pyridin-4-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

These compounds share similar core structures but differ in the position of the pyridinyl group, which can affect their chemical reactivity and biological activity. The unique positioning of the pyridinyl group in This compound may confer distinct properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-15-7-3-2-6-14(15)16(21)20-10-9-19-17(20)23-12-13-5-4-8-18-11-13/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLDMAWUWRUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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